N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide
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Overview
Description
“N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide” is a complex organic compound. Based on its name, it likely contains a benzamide group (a carboxamide group attached to a benzene ring), a methoxy group (an oxygen atom bonded to a methyl group), and a dimethylamino group (a nitrogen atom bonded to two methyl groups) attached to a phenethyl group (a phenyl group attached to an ethyl group) .
Chemical Reactions Analysis
The chemical reactions involving “N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide” would depend on the specific conditions and reagents present . Benzamides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide” would depend on its specific molecular structure . These could include its melting point, boiling point, solubility in various solvents, and reactivity with various reagents.
Scientific Research Applications
Receptor Interaction Profiles
Research has characterized the receptor binding profiles of NBOMe drugs compared with their 2,5-dimethoxy-phenethylamine analogs and lysergic acid diethylamide (LSD) in vitro. These studies have shown that NBOMe compounds interact potently with serotonergic receptors and have a strong hallucinogenic effect, similar to LSD, but with possibly more stimulant properties due to α1 receptor interactions (Rickli et al., 2015).
Prokinetic Activity
Another area of research explored the synthesis and gastrointestinal prokinetic activity of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from metoclopramide. These compounds have shown balanced gastrointestinal prokinetic and antiemetic activities, suggesting potential therapeutic applications (Sakaguchi et al., 1992).
Metabolism and Toxicity
Studies have also focused on the metabolism of NBOMe compounds, identifying major Phase I metabolites and predicting human metabolic pathways. These findings are crucial for understanding the toxicological profile of these substances and for developing detection methods for use in forensic toxicology (Temporal et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-20(2)15-10-8-14(9-11-15)12-13-19-18(21)16-6-4-5-7-17(16)22-3/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSBHOIGGQVKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide |
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